

Application Notes and Protocols: Preparation and Application of Di-p-tolylphosphine Metal Complexes

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Compound of Interest

Compound Name: *Di-p-tolylphosphine*

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Introduction

Di-p-tolylphosphine is a versatile organophosphorus ligand utilized in the synthesis of a wide array of transition metal complexes. The electronic and steric properties imparted by the two p-tolyl groups make these complexes valuable catalysts in organic synthesis and promising candidates for therapeutic applications. This document provides detailed protocols for the preparation of palladium, rhodium, and gold complexes of **di-p-tolylphosphine**, along with their applications in catalysis and drug development.

I. Palladium(II) Complexes with Di-p-tolylphosphine

Palladium complexes bearing phosphine ligands are cornerstone catalysts for cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. **Di-p-tolylphosphine** serves as an effective ligand in these systems, influencing the stability and catalytic activity of the palladium center.

Experimental Protocol: Synthesis of Bis(di-p-tolylphosphine)palladium(II) Chloride

This protocol details the synthesis of a common palladium(II) phosphine complex, **Bis(di-p-tolylphosphine)palladium(II) chloride**.

Materials:

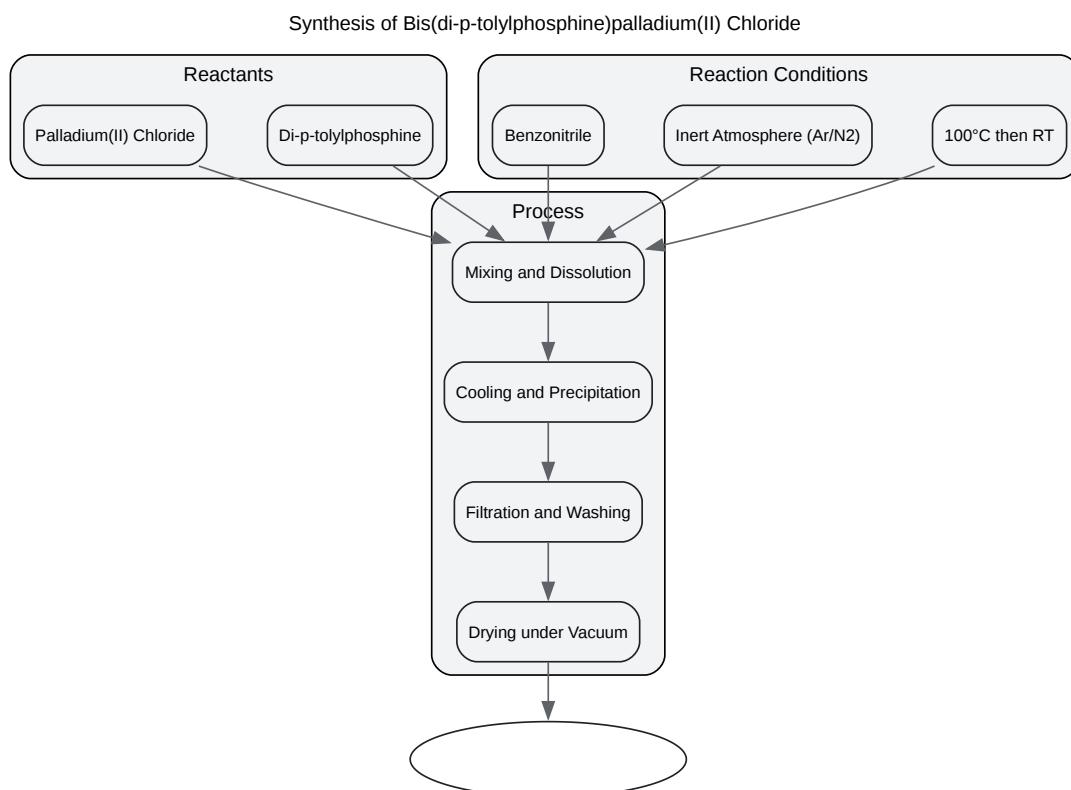
- Palladium(II) chloride (PdCl_2)
- **Di-p-tolylphosphine**
- Benzonitrile (or Acetonitrile)
- Ethanol
- Diethyl ether
- Argon or Nitrogen gas supply
- Standard Schlenk line glassware
- Magnetic stir bar and stirrer/hotplate

Procedure:

- To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).
- Add **di-p-tolylphosphine** (2.65 g, 11.8 mmol, 2.1 equivalents).
- Add benzonitrile (30 mL).
- Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.
- Heat the mixture to 100°C with stirring until all solids have dissolved, resulting in a clear, orange-red solution.
- Allow the reaction mixture to cool slowly to room temperature. A precipitate should form.
- Continue stirring the mixture at room temperature overnight to ensure complete precipitation.

- Filter the resulting solid product using a Büchner funnel.
- Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.
- Dry the yellow solid product under vacuum to a constant weight.

Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis of Bis(**di-p-tolylphosphine**)palladium(II) Chloride.

Quantitative Data for Palladium(II)-Di-p-tolylphosphine Complexes

Complex	Yield (%)	^{31}P NMR (δ , ppm)	Pd-P Bond Length (Å)	Pd-Cl Bond Length (Å)
trans-[PdCl ₂ (P(p-tolyl) ₂ H) ₂]	>90	~35-45	~2.33	~2.29
cis-[PdCl ₂ (P(p-tolyl) ₂ H) ₂]	Variable	~15-25	~2.25	~2.37

Note: Data is representative and may vary based on specific reaction conditions and instrumentation.

II. Rhodium(I) Complexes with Di-p-tolylphosphine

Rhodium-phosphine complexes are pivotal in various catalytic transformations, including hydrogenation, hydroformylation, and C-H activation. The electronic and steric profile of **di-p-tolylphosphine** can be tuned to optimize the performance of rhodium-based catalysts.

Experimental Protocol: Synthesis of *trans*-Carbonyl(chloro)bis(di-p-tolylphosphine)rhodium(I)

This protocol is adapted from the synthesis of related rhodium-phosphine complexes.[\[1\]](#)

Materials:

- Wilkinson's catalyst ($\text{RhCl}(\text{PPh}_3)_3$)
- Di-p-tolylphosphine**
- Carbon monoxide (CO) gas
- Toluene, degassed
- Standard Schlenk line glassware

- Magnetic stir bar and stirrer

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst in degassed toluene.
- Add a stoichiometric amount of **di-p-tolylphosphine** to the solution.
- Bubble carbon monoxide gas through the solution with vigorous stirring at room temperature.
- The reaction progress can be monitored by the color change to a bright yellow solution.
- Once the reaction is complete, the product can be precipitated by the addition of a non-polar solvent like hexane.
- The resulting yellow solid is collected by filtration, washed with hexane, and dried under vacuum.

Quantitative Data for a Representative Rhodium(I)-Di-p-tolylphosphine Complex

Complex	Yield (%)	^{31}P NMR (δ , ppm)	$^1\text{J}(\text{Rh-P})$ (Hz)	Key IR Bands (cm^{-1})
trans-[RhCl(CO)(P(p-tolyl) ₂ H) ₂]	High	~30-40	~120-130	$\nu(\text{CO})$ ~1960-1980

Note: Data is representative and may vary based on specific reaction conditions and instrumentation.

III. Gold(I) Complexes with Di-p-tolylphosphine

Gold(I)-phosphine complexes have emerged as a significant class of therapeutic agents, particularly in the field of oncology. Their mechanism of action often involves the inhibition of key cellular enzymes, leading to apoptosis in cancer cells.

Experimental Protocol: Synthesis of Chloro(di-p-tolylphosphine)gold(I)

This protocol is based on the general synthesis of chloro(phosphine)gold(I) complexes.[\[2\]](#)

Materials:

- (Dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl) or Chloroauric acid (HAuCl₄)
- **Di-p-tolylphosphine**
- Dichloromethane or Ethanol
- Standard laboratory glassware

Procedure using (Me₂S)AuCl:

- Dissolve (Dimethyl sulfide)gold(I) chloride in dichloromethane.
- Add a solution of one equivalent of **di-p-tolylphosphine** in dichloromethane dropwise with stirring.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Remove the solvent under reduced pressure to yield the crude product.
- The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Procedure using HAuCl₄:

- Dissolve chloroauric acid in ethanol.
- Add two equivalents of **di-p-tolylphosphine** in ethanol. The phosphine acts as both a ligand and a reducing agent.
- Stir the mixture at room temperature. The product will precipitate as a colorless solid.

- Collect the solid by filtration, wash with ethanol, and dry under vacuum.

Quantitative Data for a Representative Gold(I)-Di-p-tolylphosphine Complex

Complex	Yield (%)	^{31}P NMR (δ , ppm)	Au-P Bond Length (Å)	Au-Cl Bond Length (Å)
[AuCl(P(p-tolyl) ₂ H) ₂]	High	~30-35	~2.23	~2.28

Note: Data is representative and may vary based on specific reaction conditions and instrumentation.

IV. Applications in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Coupling

Di-p-tolylphosphine-ligated palladium complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.

General Protocol for Suzuki-Miyaura Coupling:

- To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Bis(**di-p-tolylphosphine**)palladium(II) chloride, 0.5-2 mol%).
- Add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K_2CO_3 , K_3PO_4 , 2-3 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., argon).
- Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture).
- Heat the reaction mixture with stirring for the required time (typically 2-24 hours) at a temperature ranging from room temperature to reflux.
- Monitor the reaction progress by TLC or GC-MS.

- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Catalytic Performance Data in Suzuki-Miyaura Coupling

Aryl Halide	Arylboronic Acid	Catalyst Loading (mol%)	Turnover Number (TON)	Turnover Frequency (TOF, h ⁻¹)
4-Bromotoluene	Phenylboronic acid	0.1	Up to 990	High
4-Chloroacetophenone	Phenylboronic acid	1.0	Up to 99	Moderate
Sterically hindered aryl bromides	Various	0.000001-0.02	Up to 10 ⁸	Very High

Note: TON and TOF are highly dependent on the specific substrates, ligand, base, solvent, and temperature. The data presented is illustrative of the high activity that can be achieved with related bulky phosphine ligands.[\[3\]](#)

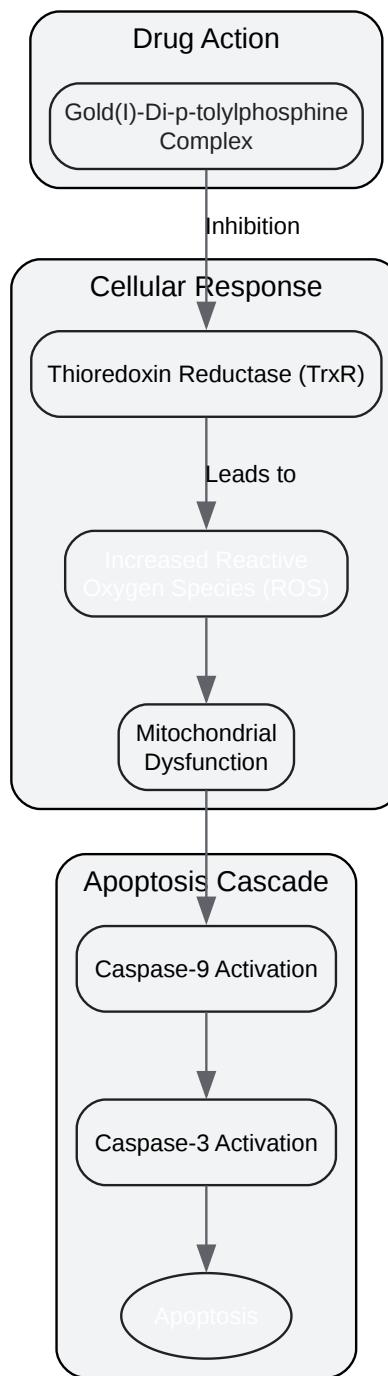
V. Applications in Drug Development: Anticancer Activity of Gold-Phosphine Complexes

Gold(I)-phosphine complexes, including those with **di-p-tolylphosphine**, have shown significant promise as anticancer agents. Their primary mechanism of action involves the inhibition of the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Signaling Pathway of Apoptosis Induced by Gold-Di-p-tolylphosphine Complexes

Gold(I)-phosphine complexes can selectively target and inhibit thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.^{[3][4][5]} Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway. This involves the activation of initiator caspase-9, which then activates executioner caspase-3, ultimately leading to programmed cell death.^{[6][7][8]}

Apoptosis Signaling Pathway Induced by Gold(І)-Di-p-tolylphosphine Complexes

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Caption: Mechanism of apoptosis induction by **Gold(І)-Di-p-tolylphosphine** complexes.

Conclusion

Di-p-tolylphosphine is a valuable ligand in the synthesis of palladium, rhodium, and gold complexes with significant applications in catalysis and medicine. The protocols and data presented herein provide a comprehensive resource for researchers in organic synthesis and drug development, facilitating the preparation and utilization of these important organometallic compounds. The unique properties of **di-p-tolylphosphine**-metal complexes continue to be an active area of research, with potential for the development of more efficient catalysts and novel therapeutic agents.

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